Onjisaponin B

Vue d'ensemble

Description

Onjisaponin B est une saponine triterpénoïde dérivée des racines de Polygala tenuifolia, une plante couramment utilisée en médecine traditionnelle chinoise. Ce composé a suscité un intérêt considérable en raison de ses effets thérapeutiques potentiels, en particulier dans le traitement des maladies neurodégénératives telles que la maladie d'Alzheimer et la maladie de Parkinson .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse d'Onjisaponin B implique l'extraction du composé des racines de Polygala tenuifolia. Le processus comprend généralement les étapes suivantes :

Extraction : Les racines sont séchées et broyées en une poudre fine. La poudre est ensuite soumise à une extraction par solvant à l'aide d'éthanol ou de méthanol.

Purification : L'extrait est purifié à l'aide de techniques chromatographiques telles que la chromatographie liquide haute performance (HPLC) pour isoler l'this compound.

Méthodes de production industrielle : La production industrielle d'this compound suit des processus d'extraction et de purification similaires, mais à plus grande échelle. L'utilisation de techniques chromatographiques avancées et de systèmes d'extraction automatisés améliore l'efficacité et le rendement du composé .

Analyse Des Réactions Chimiques

Types de réactions : Onjisaponin B subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former différents dérivés, qui peuvent présenter des activités biologiques distinctes.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels dans l'this compound, modifiant potentiellement ses propriétés pharmacologiques.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogénoalcanes et les chlorures d'acyle sont utilisés dans des conditions contrôlées.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés d'this compound, chacun avec des activités biologiques uniques et des applications thérapeutiques potentielles .

4. Applications de la recherche scientifique

Chimie : this compound sert de composé précieux pour l'étude des relations structure-activité des saponines triterpénoïdes.

Médecine : This compound présente des effets neuroprotecteurs, réduit la production de bêta-amyloïde et améliore les déficits cognitifs dans les modèles animaux de la maladie d'Alzheimer

5. Mécanisme d'action

This compound exerce ses effets par le biais de plusieurs cibles et voies moléculaires :

Induction de l'autophagie : This compound améliore l'autophagie en activant les voies de signalisation de la protéine kinase activée par l'AMP (AMPK) et de la cible mammalienne de la rapamycine (mTOR).

Dégradation des protéines : Il accélère la dégradation des protéines mutantes α-synucléine et huntingtine, qui sont associées à la maladie de Parkinson et à la maladie de Huntington, respectivement.

Neuroprotection : This compound réduit le stress oxydatif et l'inflammation, offrant des effets neuroprotecteurs dans divers modèles de maladies neurodégénératives.

Applications De Recherche Scientifique

Therapeutic Applications

1. Alzheimer's Disease

Onjisaponin B has shown promise in ameliorating cognitive impairments in animal models of AD. In APP/PS1 mice, treatment with this compound resulted in improved memory performance and reduced Aβ pathology, suggesting its potential as a therapeutic agent for AD .

2. Parkinson's Disease

The compound's ability to enhance mitochondrial function through autophagy induction positions it as a candidate for treating Parkinson's disease. Studies involving this compound-loaded liposomes indicate enhanced delivery and efficacy in mitigating symptoms associated with mitochondrial dysfunction .

Case Studies

Mécanisme D'action

Onjisaponin B exerts its effects through several molecular targets and pathways:

Autophagy Induction: this compound enhances autophagy by activating the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) signaling pathways.

Protein Degradation: It accelerates the degradation of mutant α-synuclein and huntingtin proteins, which are associated with Parkinson’s disease and Huntington’s disease, respectively.

Neuroprotection: this compound reduces oxidative stress and inflammation, providing neuroprotective effects in various models of neurodegenerative diseases.

Comparaison Avec Des Composés Similaires

Onjisaponin B peut être comparé à d'autres saponines triterpénoïdes telles que :

Acide polygalacique : Un autre composé dérivé de Polygala tenuifolia, connu pour ses effets neuroprotecteurs.

Sénéginine : Une saponine aux propriétés d'induction de l'autophagie similaires.

Tenuigenine : Présente des effets neuroprotecteurs et améliorant les fonctions cognitives.

Unicité : this compound se distingue par ses puissants effets d'induction de l'autophagie et sa capacité à dégrader les protéines mutantes associées aux maladies neurodégénératives. Son mécanisme d'action unique et son large potentiel thérapeutique en font un composé précieux pour la recherche et le développement futurs .

Activité Biologique

Onjisaponin B, a bioactive saponin derived from Radix Polygalae, has garnered significant attention in recent years due to its potential therapeutic effects, particularly in neurodegenerative disorders. This article provides a comprehensive overview of the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in various studies, and implications for future research.

1. Amyloid Beta Reduction

This compound has been shown to suppress the production of amyloid beta (Aβ), a peptide implicated in Alzheimer's disease (AD). Research indicates that this compound does not directly inhibit β-site amyloid precursor protein cleaving enzyme 1 (BACE1) or γ-secretase activities but instead promotes the degradation of amyloid precursor protein (APP) . This mechanism was validated in APP/PS1 transgenic mice, where oral administration of this compound resulted in amelioration of Aβ pathology and cognitive impairments .

2. Autophagy Induction

Another significant mechanism through which this compound exerts its effects is by inducing autophagy. Studies have demonstrated that this compound activates the AMPK-mTOR signaling pathway, leading to enhanced clearance of toxic proteins associated with Huntington's and Parkinson's diseases, specifically mutant huntingtin and A53T α-synuclein . This autophagy induction is crucial for reducing cellular toxicity and promoting cell survival under stress conditions.

Efficacy in Preclinical Studies

The efficacy of this compound has been evaluated in various preclinical models, particularly focusing on neuroprotective effects:

Case Studies

Case Study: Neuroprotection in Alzheimer’s Disease

In a controlled study involving APP/PS1 mice, this compound was administered orally over several months. The results indicated a significant reduction in Aβ deposition and improved performance in memory tasks compared to control groups. Behavioral tests revealed that treated mice exhibited faster learning rates and better retention of spatial memory .

Case Study: Autophagy Enhancement

Another study focused on the role of this compound in enhancing autophagy. Using PC-12 cells transfected with mutant huntingtin or α-synuclein, researchers observed that treatment with this compound led to a marked increase in autophagic flux and a decrease in cell death rates. This study supports the compound's potential as a therapeutic agent for neurodegenerative diseases characterized by protein aggregation .

Propriétés

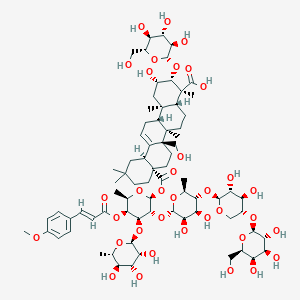

IUPAC Name |

(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C75H112O35/c1-30-44(81)48(85)53(90)63(99-30)107-59-58(105-43(80)17-12-33-10-13-34(97-9)14-11-33)32(3)101-67(60(59)108-64-56(93)51(88)57(31(2)100-64)106-62-52(89)47(84)40(28-98-62)104-65-54(91)49(86)45(82)38(26-76)102-65)110-69(96)74-21-20-70(4,5)24-36(74)35-15-16-41-71(6)25-37(79)61(109-66-55(92)50(87)46(83)39(27-77)103-66)73(8,68(94)95)42(71)18-19-72(41,7)75(35,29-78)23-22-74/h10-15,17,30-32,36-42,44-67,76-79,81-93H,16,18-29H2,1-9H3,(H,94,95)/b17-12+/t30-,31-,32+,36-,37-,38+,39+,40+,41+,42+,44-,45-,46+,47-,48+,49-,50-,51-,52+,53+,54+,55+,56+,57-,58-,59-,60+,61-,62-,63-,64-,65-,66-,67-,71+,72+,73-,74-,75-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSTBHNPMHXYCII-KJCIHCEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)C)OC4C(C(C(CO4)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)OC(=O)C67CCC(CC6C8=CCC9C(C8(CC7)CO)(CCC1C9(CC(C(C1(C)C(=O)O)OC1C(C(C(C(O1)CO)O)O)O)O)C)C)(C)C)C)OC(=O)C=CC1=CC=C(C=C1)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O)O)O)OC(=O)[C@@]67CC[C@@]8(C(=CC[C@H]9[C@]8(CC[C@@H]1[C@@]9(C[C@@H]([C@@H]([C@@]1(C)C(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)C)C)[C@@H]6CC(CC7)(C)C)CO)C)OC(=O)/C=C/C1=CC=C(C=C1)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C75H112O35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1573.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.